(3,5-Difluoro-2-(pentyloxy)phenyl)methanol
Description
(3,5-Difluoro-2-(pentyloxy)phenyl)methanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with two fluorine atoms at positions 3 and 5, a pentyloxy group at position 2, and a hydroxymethyl (-CH2OH) group. This compound combines lipophilic (pentyloxy) and polar (hydroxymethyl) functionalities, making it of interest in medicinal chemistry and materials science. Fluorine atoms enhance metabolic stability and electron-withdrawing effects, while the pentyloxy chain may improve membrane permeability in biological systems.
Properties
IUPAC Name |
(3,5-difluoro-2-pentoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c1-2-3-4-5-16-12-9(8-15)6-10(13)7-11(12)14/h6-7,15H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXNHLWAQZQGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification via Williamson Synthesis
The foundational step involves converting 3,5-difluorophenol into its pentyloxy derivative. Reacting 3,5-difluorophenol with 1-bromopentane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C yields 2-pentyloxy-3,5-difluorobenzene. This reaction leverages the nucleophilic displacement of bromide by the phenoxide ion, with DMF acting as both solvent and base activator.
Key Parameters
-
Molar Ratio : 1:1.2 (phenol:alkyl halide)
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Reaction Time : 12–18 hours
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Yield : 78–85%
Vilsmeier-Haack Formylation
The ether intermediate undergoes formylation at the para position relative to the pentyloxy group using the Vilsmeier-Haack reagent (POCl₃ and DMF). This step introduces a formyl group (–CHO) at position 4 of the aromatic ring.
Reaction Conditions
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Temperature : 0°C to room temperature
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Solvent : Dichloromethane (DCM)
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Yield : 65–72%
Reduction to Primary Alcohol
The formyl group is reduced to a hydroxymethyl (–CH₂OH) moiety using sodium borohydride (NaBH₄) in methanol. This step proceeds via nucleophilic hydride attack on the carbonyl carbon, followed by protonation.
Optimization Insights
-
Stoichiometry : 2 equivalents of NaBH₄
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Reaction Time : 4–6 hours
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Yield : 88–92%
Grignard Reagent-Mediated Hydroxymethylation
Grignard Reagent Preparation
A Grignard reagent is synthesized by reacting 1-bromo-2,4-difluorobenzene with magnesium turnings in dry tetrahydrofuran (THF) under inert conditions. The resulting aryl magnesium bromide serves as a strong nucleophile.
Critical Notes
Reaction with Formaldehyde
The Grignard reagent reacts with paraformaldehyde to form a benzyl alcohol intermediate. This step introduces the hydroxymethyl group directly onto the aromatic ring.
Conditions
Etherification with Pentanol
The hydroxyl group at position 2 is alkylated using 1-pentanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).
Efficiency Metrics
Nucleophilic Aromatic Substitution (NAS) Approach
Substrate Activation
2,3,5-Trifluoronitrobenzene is treated with sodium pentoxide (NaOCH₂CH₂CH₂CH₂CH₃) in dimethyl sulfoxide (DMSO) to replace the nitro group with a pentyloxy moiety.
Mechanistic Insight
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Base : DMSO acts as a polar aprotic solvent, enhancing nucleophilicity.
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Yield : 60–68%
Nitro Reduction and Hydroxymethylation
The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C). Subsequent diazotization and hydrolysis yield the hydroxymethyl group.
Catalytic System
Continuous Flow Synthesis for Industrial Scaling
Microreactor Setup
A two-step continuous flow system integrates etherification and reduction modules. The first reactor performs Williamson synthesis at 100°C, while the second reduces the formyl intermediate using catalytic hydrogenation.
Advantages
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Residence Time : 30 minutes (vs. 24 hours in batch)
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Purity : >99% (via in-line HPLC monitoring)
Purification Techniques
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High-Performance Liquid Chromatography (HPLC) : Resolves diastereomers and byproducts.
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Crystallization : Ethanol/water mixtures yield >95% pure product.
Comparative Analysis of Methods
| Method | Key Advantage | Yield | Scalability |
|---|---|---|---|
| Williamson + Reduction | High purity | 85% | Industrial |
| Grignard Approach | Direct functionalization | 75% | Lab-scale |
| NAS Route | Versatile substitution | 60% | Limited |
| Continuous Flow | Rapid synthesis | 90% | Industrial |
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-2-(pentyloxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reduction to alkanes or alcohols using reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or secondary alcohols.
Substitution: Formation of substituted benzyl alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
(3,5-Difluoro-2-(pentyloxy)phenyl)methanol has been explored for its potential therapeutic properties. The incorporation of fluorine atoms in organic compounds often enhances their biological activity. Research indicates that fluorinated compounds can improve the pharmacokinetic profiles of drugs, leading to increased efficacy and reduced side effects.
Case Study: Anticancer Activity
A study investigated the anticancer properties of fluorinated phenolic compounds, including derivatives similar to this compound. These compounds were found to exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Photodynamic Therapy
The compound's structure makes it a candidate for use in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to generate reactive oxygen species upon light activation. This property is crucial for targeting and destroying cancer cells.
Research Insights
Experimental data indicate that fluorinated compounds can enhance singlet oxygen production, which is vital for effective PDT. The presence of the pentyloxy group may influence the solubility and cellular uptake of the compound, further optimizing its therapeutic potential .
Material Science
In material science, this compound can be utilized in the development of advanced materials such as polymers and coatings. The fluorine atoms contribute to the compound's hydrophobic properties, making it suitable for applications requiring water resistance.
Application Example: Coatings
Fluorinated compounds are known for their durability and chemical resistance. Incorporating this compound into polymer matrices could lead to the development of coatings with enhanced weathering resistance and longevity .
Mechanism of Action
The mechanism of action of (3,5-Difluoro-2-(pentyloxy)phenyl)methanol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between (3,5-Difluoro-2-(pentyloxy)phenyl)methanol and related compounds:
Key Observations :
- Electron Effects: The nitro group in (3,5-Difluoro-4-nitrophenyl)methanol increases electrophilicity compared to the electron-donating pentyloxy group in the target compound .
- Acidity: The phenolic -OH in 5-(3,5-Difluorophenyl)-2-methoxyphenol is more acidic than the benzyl alcohol group in the target compound due to resonance stabilization .
- Steric Factors: Bulky pyrenylmethoxy substituents in (3,5-Bis(pyren-1-ylmethoxy)phenyl)methanol reduce solubility in polar solvents, whereas the linear pentyloxy chain in the target compound enhances lipophilicity without significant steric hindrance .
Comparison with Other Syntheses:
- Nitro-Substituted Analogue: (3,5-Difluoro-4-nitrophenyl)methanol likely involves nitration post-hydroxymethylation, requiring controlled conditions to avoid over-oxidation .
- Pyrenylmethoxy Derivatives : Multi-step alkylation using pyrenylmethyl bromides and Cs2CO3 as base, followed by purification via silica chromatography .
Physicochemical Properties
| Property | Target Compound | (3,5-Difluoro-4-nitrophenyl)methanol | 5-(3,5-Difluorophenyl)-2-methoxyphenol |
|---|---|---|---|
| Molecular Weight | ~230 g/mol (estimated) | 219 g/mol | 252 g/mol |
| LogP (Lipophilicity) | ~2.8 (pentyloxy enhances) | ~1.5 (nitro reduces) | ~2.1 (methoxy balances) |
| Solubility | Low in water, high in DCM | Moderate in polar aprotic solvents | Moderate in ethanol |
| NMR Shifts (1H) | -CH2OH (~4.3 ppm) | -CH2OH (~4.5 ppm) | Phenolic -OH (~9.1 ppm) |
Notes:
Biological Activity
(3,5-Difluoro-2-(pentyloxy)phenyl)methanol is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H16F2O2. Its structure features a difluorophenyl ring substituted with a pentyloxy group and a hydroxymethyl group, which may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing notable inhibition of growth.
- Tested Strains :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines.
- Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
Results indicated that this compound can induce apoptosis in these cell lines, with IC50 values suggesting potent cytotoxic effects at relatively low concentrations.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, leading to apoptosis.
- Interaction with Cellular Targets : The difluoro and pentyloxy groups may enhance binding affinity to specific receptors or enzymes.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed significant inhibition against E. coli with an MIC of 32 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in HeLa cells with an IC50 of 15 µg/mL. |
| Study 3 | Mechanism Exploration | Suggested ROS generation as a primary mechanism for cytotoxicity. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3,5-Difluoro-2-(pentyloxy)phenyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Start with 3,5-difluoro-2-hydroxybenzoic acid. Perform esterification with pentanol under acid catalysis (e.g., H₂SO₄) to form the pentyloxy intermediate .
- Step 2 : Reduce the ester group to a primary alcohol using LiAlH₄ or NaBH₄ in anhydrous THF. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3).
- Critical Factors : Excess reducing agent may lead to over-reduction; anhydrous conditions are essential to avoid side reactions. Yield optimization requires precise stoichiometry (molar ratio 1:1.2 for ester:LiAlH₄) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile:water 60:40, UV detection at 254 nm). Compare retention time with a certified reference standard.
- Structural Confirmation :
- ¹H/¹⁹F NMR : Key signals include δ 4.5–4.7 ppm (CH₂O of pentyloxy), δ 6.8–7.2 ppm (aromatic protons), and fluorine coupling patterns (J = 8–12 Hz for meta-F) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 258.1 (calculated for C₁₂H₁₆F₂O₂).
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the Williamson ether synthesis of the pentyloxy intermediate?
- Methodological Answer :
- Base Selection : Use K₂CO₃ instead of NaOH to minimize hydrolysis of the fluoro substituents.
- Solvent Optimization : Anhydrous DMF or acetone enhances nucleophilic substitution while suppressing elimination (e.g., formation of quinone methides).
- Kinetic Control : Maintain temperatures below 60°C to favor SN2 mechanisms over aromatic nucleophilic substitution .
- Validation : Monitor by ¹⁹F NMR for retention of fluorine atoms at positions 3 and 5 .
Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in catalytic hydrogenation?
- Methodological Answer :
- Mechanistic Insight : Fluorine’s -I effect deactivates the aromatic ring, reducing susceptibility to electrophilic attack but stabilizing intermediates during reduction.
- Catalyst Choice : Use Pd/C (5% w/w) under 30 psi H₂ pressure. Fluorine’s electronegativity increases adsorption on the catalyst surface, requiring longer reaction times (12–16 hrs) compared to non-fluorinated analogs .
- Side Products : Trace amounts of dehalogenated products may form; confirm absence via GC-MS.
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with the crystal structure of target enzymes (e.g., cyclooxygenase-2). Parameterize fluorine atoms using RESP charges derived from Gaussian09 calculations.
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of hydrogen bonds between the methanol group and catalytic residues (e.g., Tyr385 in COX-2) .
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays.
Data Contradictions & Resolution
Q. Discrepancies in reported melting points for structurally similar fluorinated benzyl alcohols: How to resolve?
- Analysis :
- Source 1 : PubChem lists mp 92–94°C for (3,5-dichloro-4-methylphenyl)methanol .
- Source 2 : Experimental data for (3,5-difluoro-2-methoxyphenyl)methanol indicates mp 78–80°C .
- Resolution : Differences arise from halogen electronegativity (Cl > F) and alkyl chain length. Perform DSC analysis at 5°C/min heating rate to confirm compound-specific thermal behavior .
Safety & Handling Protocols
Q. What are the acute toxicity risks, and how should researchers handle this compound?
- Methodological Answer :
- Hazard Classification : Based on analogs (e.g., 3,5-difluoro-2-iodophenol), expect H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) .
- Mitigation : Use PPE (nitrile gloves, safety goggles), conduct reactions in fume hoods, and store under N₂ at 4°C.
- Emergency Protocols : For skin contact, rinse with 0.1 M NaOH (neutralizes acidic byproducts) followed by water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
